1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
Description
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-7-15(12(2)21-11)17(20)19-9-14(10-19)18-5-3-16-13(8-18)4-6-22-16/h4,6-7,14H,3,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJYRFGVMBHVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine Derivatives
- 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine Structure: A pyridine ring is attached to the thieno[3,2-c]pyridine core via an amine group. Key Properties: Molecular formula C₁₁H₁₂N₄S, molecular weight 232.3 g/mol. Applications: Used as a building block in kinase inhibitor synthesis .
- 4,6-Dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine Structure: Pyrimidine ring substituted with methoxy groups at positions 4 and 6, linked to the thienopyridine core. Key Properties: Molecular formula C₁₃H₁₅N₃O₂S, molecular weight 277.34 g/mol .
Azetidine-Containing Analogs
- 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine Structure: Azetidine linked to both thienopyridine and a triazolopyridazine moiety. Key Properties: Molecular formula C₁₅H₁₃N₇S, molecular weight 331.38 g/mol. Significance: Demonstrates the modularity of azetidine in multi-heterocyclic systems .
- 2-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride Structure: Features an amino ketone substituent instead of the azetidine ring. Key Properties: Molecular formula C₉H₁₁N₂OS·HCl, molecular weight 234.72 g/mol. Synthetic Utility: Intermediate for bioactive molecule synthesis .
Functional Group Variations
Carbonyl-Linked Substituents
- 1-(2,5-Dimethylfuran-3-carbonyl) Group
- Role : The dimethylfuran moiety introduces steric bulk and modulates electronic properties via its electron-donating methyl groups.
- Comparison : Similar to compounds like 5-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 11a in ), where furan substituents enhance π-stacking interactions in biological targets .
Substituent Effects on Physicochemical Properties
Biological Activity
1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of multiple moieties including furan, thieno, pyridine, and azetidine. Its synthesis typically employs multi-step organic reactions such as the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds under mild conditions. This method allows for the efficient assembly of the compound's intricate structure while optimizing yield and minimizing by-products .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. The exact molecular targets are still under investigation but are believed to include enzymes involved in metabolic processes and signal transduction .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro.
- Antiviral Properties : Similar compounds have been investigated for their potential as antiviral agents targeting specific viral proteins.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways .
Antiviral Activity
In a study focusing on related compounds with similar structural characteristics, significant antiviral activity was observed against HIV-1. Compounds demonstrated IC50 values indicating effective inhibition of viral replication . This suggests that this compound may possess similar antiviral properties.
Anticancer Research
Another area of investigation involves the compound's potential anticancer effects. Research has shown that derivatives with thieno and pyridine moieties can inhibit cell proliferation in various cancer cell lines. For instance, a derivative exhibited an IC50 value in the low micromolar range against breast cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
